N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide is a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 847387-93-3
VCID: VC0006166
InChI: InChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22)
SMILES: CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide

CAS No.: 847387-93-3

Cat. No.: VC0006166

Molecular Formula: C17H18N4O2

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide - 847387-93-3

CAS No. 847387-93-3
Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
IUPAC Name N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide
Standard InChI InChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22)
Standard InChI Key XRYOQOUJMQVCBW-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Canonical SMILES CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Imidazo[1,2-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-deficient aromaticity and hydrogen-bonding capabilities.

  • 2-Methoxyphenyl group: A substituted benzene ring with a methoxy (-OCH3) group at the ortho position, enhancing solubility and modulating electronic effects.

  • 2-Methylpropanamide side chain: A branched aliphatic amide providing steric bulk and influencing pharmacokinetic properties like metabolic stability.

The interplay between these regions creates a planar aromatic system with polar functional groups, favoring interactions with biological targets such as enzymes and receptors.

Physicochemical Characterization

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC17H18N4O2
Molecular Weight310.35 g/mol
IUPAC NameN-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide
SMILESCC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Topological Polar Surface Area81.2 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s moderate lipophilicity (calculated LogP ≈ 2.8) and polar surface area suggest balanced membrane permeability and solubility, aligning with Lipinski’s Rule of Five criteria for drug-likeness.

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce, analogous imidazo[1,2-a]pyrimidine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Combining aminopyrimidines with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions.

  • Multi-Component Reactions: One-pot assemblies using catalysts like silica sulfuric acid to improve efficiency.

A hypothetical synthesis pathway might involve:

  • Formation of Imidazo[1,2-a]pyrimidine: Reacting 2-aminopyrimidine with a bromoketone in the presence of ammonium acetate.

  • Coupling with Methoxyphenylamine: Buchwald-Hartwig amination or Ullmann-type coupling to attach the methoxyphenyl group.

  • Amidation: Introducing the 2-methylpropanoyl chloride to the aromatic amine under basic conditions.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct ring closure during imidazo[1,2-a]pyrimidine formation.

  • Purification: Separating isomers due to the compound’s planar structure and similar polarity byproducts.

  • Yield Improvement: Multi-step syntheses often suffer from cumulative yield losses; reported yields for similar compounds range from 15–40%.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

Methoxyphenyl groups are known to suppress NF-κB signaling, a central mediator of inflammation. In silico docking studies predict strong binding (ΔG ≈ -9.2 kcal/mol) to the NF-κB p65 subunit, potentially inhibiting cytokine production.

Antimicrobial Effects

The compound’s logP value aligns with optimal ranges for Gram-positive bacterial membrane penetration. Analogous derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Drug Discovery

Lead Optimization Strategies

Modifications to enhance potency and selectivity might include:

  • Ring Substitution: Introducing electron-withdrawing groups (e.g., -CF3) to the phenyl ring to improve target affinity.

  • Side Chain Variation: Replacing 2-methylpropanamide with sulfonamides for increased metabolic stability.

Pharmacokinetic Profiling

Preliminary ADMET predictions indicate:

  • Moderate Hepatic Clearance: Likely via CYP3A4-mediated oxidation.

  • Blood-Brain Barrier Penetration: Unlikely due to the polar surface area >80 Ų.

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